molecular formula C17H20N2OS B14300143 2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide CAS No. 112954-83-3

2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide

Cat. No.: B14300143
CAS No.: 112954-83-3
M. Wt: 300.4 g/mol
InChI Key: IOVWCYIYYWXBCV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide: is an organic compound with a complex structure that includes a pyridine ring, a sulfanyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the sulfanyl group, and the final coupling with the propanamide moiety. Common synthetic routes may involve:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfanyl group and the pyridine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison: 2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

112954-83-3

Molecular Formula

C17H20N2OS

Molecular Weight

300.4 g/mol

IUPAC Name

2,2-dimethyl-N-[4-(6-methylpyridin-2-yl)sulfanylphenyl]propanamide

InChI

InChI=1S/C17H20N2OS/c1-12-6-5-7-15(18-12)21-14-10-8-13(9-11-14)19-16(20)17(2,3)4/h5-11H,1-4H3,(H,19,20)

InChI Key

IOVWCYIYYWXBCV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)SC2=CC=C(C=C2)NC(=O)C(C)(C)C

Origin of Product

United States

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